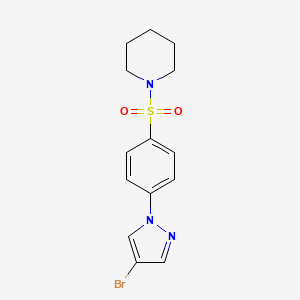

1-(4-(4-Bromopyrazol-1-yl)phenylsulfonyl)piperidine

説明

1-(4-(4-Bromopyrazol-1-yl)phenylsulfonyl)piperidine is a chemical compound with the molecular formula C14H16BrN3O2S and a molecular weight of 370.26 g/mol . This compound is characterized by the presence of a bromopyrazole group attached to a phenylsulfonyl-piperidine structure. It is used in various scientific research applications due to its unique chemical properties.

準備方法

The synthesis of 1-(4-(4-Bromopyrazol-1-yl)phenylsulfonyl)piperidine typically involves multiple steps, starting with the preparation of the bromopyrazole intermediate. This intermediate is then reacted with a phenylsulfonyl chloride derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

化学反応の分析

1-(4-(4-Bromopyrazol-1-yl)phenylsulfonyl)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromopyrazole group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the phenylsulfonyl group.

Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including 1-(4-(4-Bromopyrazol-1-yl)phenylsulfonyl)piperidine, exhibit significant anticancer properties. For instance, research has shown that various piperidine derivatives can selectively target cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) using MTT assays to measure cytotoxicity .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7h | A549 | 5.2 | Cell cycle arrest in G2/M phase |

| 7k | HCT-116 | 6.8 | Tubulin polymerization inhibition |

| 1-(4-Bromopyrazol-1-yl)phenylsulfonyl)piperidine | MCF-7 | TBD | TBD |

Anti-inflammatory Properties

Bipyrazole systems, which include the bromopyrazole moiety, have been documented for their anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and pathways, suggesting potential therapeutic use in inflammatory diseases .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Bipyrazole derivatives have been reported to exhibit activity against various bacterial strains, indicating a potential role in developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of several piperidine derivatives, including those containing the bromopyrazole moiety. The results demonstrated that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways .

Case Study 2: Inflammation Model

In a controlled experiment assessing the anti-inflammatory effects of bipyrazole derivatives, researchers found that compounds similar to this compound significantly reduced inflammation markers in animal models. This suggests potential applications in treating chronic inflammatory diseases .

作用機序

The mechanism of action of 1-(4-(4-Bromopyrazol-1-yl)phenylsulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrazole group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The phenylsulfonyl group enhances the compound’s binding affinity and specificity for its targets .

類似化合物との比較

1-(4-(4-Bromopyrazol-1-yl)phenylsulfonyl)piperidine can be compared with other similar compounds, such as:

1-(4-(4-Chloropyrazol-1-yl)phenylsulfonyl)piperidine: This compound has a chlorine atom instead of bromine, which may affect its reactivity and binding properties.

1-(4-(4-Methylpyrazol-1-yl)phenylsulfonyl)piperidine: The presence of a methyl group instead of bromine can lead to differences in hydrophobicity and steric effects.

1-(4-(4-Nitropyrazol-1-yl)phenylsulfonyl)piperidine: The nitro group introduces electron-withdrawing effects, altering the compound’s chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

1-(4-(4-Bromopyrazol-1-yl)phenylsulfonyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on its antiviral, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure and Synthesis

The compound features a piperidine core substituted with a phenylsulfonyl group and a bromopyrazole moiety. The synthesis typically involves multi-step reactions that allow for the incorporation of various functional groups, enhancing its biological profile.

Antiviral Activity

Recent studies have identified compounds similar to this compound as selective inhibitors against viruses like Chikungunya virus (CHIKV). For instance, modifications in the piperazine linkers have shown improved antiviral activity, with selectivity indices indicating promising therapeutic potential. A study reported that certain derivatives exhibited significant inhibition of CHIKV-induced cytopathogenic effects in Vero cells, demonstrating the importance of structural modifications for enhancing antiviral efficacy .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Original Compound | 66.4 | 9.83 |

| Modified Compound A | 18.6 | 1.17 |

| Optimized Compound B | <10 | >61 |

Anticancer Activity

The compound has also shown potential anticancer properties. Research indicates that derivatives of piperidine can induce apoptosis in cancer cell lines. For example, one study demonstrated that a related piperidine derivative exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| FaDu | 0.07 | Apoptosis induction |

| MCF-7 | 0.08 | Tumor growth inhibition |

Anti-inflammatory Activity

In addition to antiviral and anticancer activities, compounds in this class have been evaluated for anti-inflammatory effects. A series of pyrazole derivatives showed significant anti-inflammatory activity in vivo, with some exhibiting comparable efficacy to established anti-inflammatory drugs like indomethacin .

Case Studies

- Antiviral Efficacy : A study evaluated various piperazine-based compounds against CHIKV, identifying structural features that enhance antiviral potency. The optimized analogs demonstrated a marked increase in selectivity and reduced cytotoxicity compared to the original compound .

- Cancer Cell Line Studies : In vitro studies on FaDu and MCF-7 cell lines revealed that certain modifications to the piperidine structure significantly increased cytotoxicity and apoptosis rates, suggesting that further exploration of these derivatives could lead to effective cancer therapies .

- Anti-inflammatory Assessment : The anti-inflammatory properties were assessed using carrageenan-induced paw edema models in rats, where specific pyrazole derivatives exhibited potent activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

特性

IUPAC Name |

1-[4-(4-bromopyrazol-1-yl)phenyl]sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN3O2S/c15-12-10-16-18(11-12)13-4-6-14(7-5-13)21(19,20)17-8-2-1-3-9-17/h4-7,10-11H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSHOZSMDJHJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682102 | |

| Record name | 1-[4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-17-5 | |

| Record name | 1-[[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]sulfonyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。